6-(Difluoromethyl)isoquinoline
Overview
Description
6-(Difluoromethyl)isoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their presence in various natural alkaloids and their significant biological activities.
Mechanism of Action
Target of Action
6-(Difluoromethyl)isoquinoline is a type of fluorinated isoquinoline . Fluorinated isoquinolines have been found to exhibit various biological activities . One of the targets of this compound is 11β-Hydroxydehydrogenase 1 (11β-HSD1) , which catalyzes the transformation of cortisone to cortisol . This enzyme plays a crucial role in diabetes therapy .
Mode of Action
It is known that the introduction of fluorine atoms into organic compounds often results in unique bioactivities . This is due to the high electronegativity and small atomic size of fluorine, which can enhance the potency, selectivity, and metabolic stability of drugs .
Biochemical Pathways
Isoquinoline alkaloids, a class of compounds to which this compound belongs, have been found to exhibit various bioactivities and affect multiple biochemical pathways .
Pharmacokinetics
It is known that the introduction of fluorine atoms into organic compounds can enhance their metabolic stability and pharmacokinetics .
Result of Action
Fluorinated isoquinolines, in general, have been found to exhibit various biological activities .
Action Environment
It is known that the introduction of fluorine atoms into organic compounds can enhance their stability . This suggests that the action, efficacy, and stability of this compound may be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
6-(Difluoromethyl)isoquinoline, like other isoquinolines, can be considered as 10-electron π -aromatic and delocalized systems . This property influences not only its reactions but also the reactivity of the substituents attached at various positions of the ring
Cellular Effects
Fluorinated isoquinolines have been shown to exhibit antioxidant activity This suggests that this compound could potentially influence cell function by mitigating oxidative stress
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that isoquinolines can undergo quaternization and conversion to N-oxides This suggests that this compound may interact with biomolecules through similar mechanisms
Temporal Effects in Laboratory Settings
Quinoline, a related compound, is known to be a stable liquid with a boiling point of 237 °C This suggests that this compound may also exhibit stability under laboratory conditions
Metabolic Pathways
Isoquinoline alkaloids have been studied for their roles in various metabolic pathways
Subcellular Localization
Tools such as LOCALIZER and Esub8 can be used to predict the subcellular localization of proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethyl)isoquinoline can be achieved through several methods. One common approach involves the direct introduction of a difluoromethyl group onto the isoquinoline ring. This can be done using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate reaction conditions .
Another method involves the cyclization of N-[2-(difluoromethyl)phenyl]ethylamines followed by aromatization. This method is effective for producing 1-substituted 3,4-dihydroisoquinolines, which can then be further transformed into this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 6-(Difluoromethyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products:
Scientific Research Applications
6-(Difluoromethyl)isoquinoline has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 6-Fluoroisoquinoline
- 6-Trifluoromethylisoquinoline
- 6-Chloroisoquinoline
Comparison: 6-(Difluoromethyl)isoquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and biologically active compared to its non-fluorinated counterparts. The difluoromethyl group also enhances the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug development .
Properties
IUPAC Name |
6-(difluoromethyl)isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-10(12)8-1-2-9-6-13-4-3-7(9)5-8/h1-6,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHUTDGSHKOAGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201306172 | |
Record name | 6-(Difluoromethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-75-8 | |
Record name | 6-(Difluoromethyl)isoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204298-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Difluoromethyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201306172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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